molecular formula C19H16ClN3OS B11146612 2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11146612
M. Wt: 369.9 g/mol
InChI Key: RLKFJVVRIPMMNE-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a benzylsulfanyl group, a chloro substituent, and a 4-methylphenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated products

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide is unique due to the presence of both the benzylsulfanyl and 4-methylphenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H16ClN3OS/c1-13-7-9-15(10-8-13)22-18(24)17-16(20)11-21-19(23-17)25-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,24)

InChI Key

RLKFJVVRIPMMNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3

Origin of Product

United States

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